molecular formula C5H10O2S2 B2353947 (1-Methylsulfonylcyclopropyl)methanethiol CAS No. 2490418-64-7

(1-Methylsulfonylcyclopropyl)methanethiol

Cat. No.: B2353947
CAS No.: 2490418-64-7
M. Wt: 166.25
InChI Key: UEJJOCRZGPUQDR-UHFFFAOYSA-N
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Description

(1-Methylsulfonylcyclopropyl)methanethiol is an organosulfur compound characterized by the presence of a cyclopropyl ring substituted with a methanesulfonyl group and a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylsulfonylcyclopropyl)methanethiol typically involves the cyclopropanation of suitable precursors followed by the introduction of the methanesulfonyl and methanethiol groups. One common method involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyl derivative. This intermediate can then be treated with hydrogen sulfide or a thiolating agent to introduce the methanethiol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, bases such as sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Thioethers.

Scientific Research Applications

(1-Methylsulfonylcyclopropyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Medicine: Investigated for its potential as a precursor in drug synthesis, particularly in the development of sulfur-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Methylsulfonylcyclopropyl)methanethiol involves its interaction with molecular targets through its thiol and sulfonyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

    Methanethiol: A simpler thiol compound with a similar sulfur-containing functional group.

    Ethanethiol: Another thiol with a slightly longer carbon chain.

    Cyclopropylmethanethiol: Similar cyclopropyl structure but lacks the sulfonyl group.

Uniqueness: (1-Methylsulfonylcyclopropyl)methanethiol is unique due to the combination of a cyclopropyl ring, a methanesulfonyl group, and a methanethiol group

Properties

IUPAC Name

(1-methylsulfonylcyclopropyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S2/c1-9(6,7)5(4-8)2-3-5/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJOCRZGPUQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CC1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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